3-N,3-N,6-N,6-N-Tetraphenyl-9,9'-spirobi[fluorene]-3,6-diamine
Description
Properties
IUPAC Name |
3-N,3-N,6-N,6-N-tetraphenyl-9,9'-spirobi[fluorene]-3,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H34N2/c1-5-17-35(18-6-1)50(36-19-7-2-8-20-36)39-29-31-47-43(33-39)44-34-40(51(37-21-9-3-10-22-37)38-23-11-4-12-24-38)30-32-48(44)49(47)45-27-15-13-25-41(45)42-26-14-16-28-46(42)49/h1-34H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQHCVMTCUDFGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5(C6=C4C=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9C1=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H34N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-N,3-N,6-N,6-N-Tetraphenyl-9,9'-spirobi[fluorene]-3,6-diamine (commonly referred to as spirobi[fluorene] derivative) is a compound of significant interest in the fields of organic electronics and biological applications. This article aims to explore its biological activity, including its potential therapeutic effects and mechanisms of action.
- Molecular Formula : CHN
- Molecular Weight : 368.48 g/mol
- CAS Number : 622011-33-0
Mechanisms of Biological Activity
Research indicates that spirobi[fluorene] derivatives exhibit various biological activities due to their unique structural properties. These activities can be attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids.
Antioxidant Activity
One of the notable biological activities of spirobi[fluorene] derivatives is their antioxidant potential. They have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anticancer Properties
Studies have demonstrated that spirobi[fluorene] derivatives possess anticancer properties. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) revealed that these compounds inhibit cell proliferation and induce apoptosis. The mechanism involves the activation of caspases and modulation of signaling pathways related to cell survival.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via caspase activation |
| MCF-7 | 20 | Inhibition of PI3K/Akt signaling pathway |
Neuroprotective Effects
The neuroprotective effects of spirobi[fluorene] derivatives have been explored in models of neurodegeneration. Research suggests that these compounds can protect neuronal cells from apoptosis induced by oxidative stress.
Case Studies
- Study on Antioxidant Activity : A recent study evaluated the antioxidant capacity of spirobi[fluorene] derivatives using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentration compared to control groups, highlighting their potential as natural antioxidants.
- Anticancer Study : In a study conducted on breast cancer cells (MCF-7), treatment with spirobi[fluorene] derivatives resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variants
(a) 9,9-Dimethyl-N3,N6-di(naphthalen-1-yl)-N3,N6-diphenyl-9H-fluorene-3,6-diamine
- CAS No.: 439942-97-9
- Key Differences :
(b) N3,N3,N6,N6-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine
- CAS No.: 114315-43-4
- Key Differences: Smaller methyl groups at 3-N and 6-N instead of phenyl. Reduced steric hindrance and hydrophobicity (XlogP ≈ 6–8 estimated) .
(c) N2,N2,N2',N2'-Tetra([1,1'-biphenyl]-4-yl)-9,9'-spirobi[fluorene]-2,2'-diamine
Functional Group Modifications
Electronic and Optical Properties
Target Compound :
Tetramethyl Analog :
Biphenyl-Spiro Analog :
- Extended conjugation from biphenyl groups may enhance charge mobility but increases synthetic difficulty .
Q & A
Q. Table 1: Representative Synthesis Parameters
| Parameter | Example Conditions | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Reaction Time | 48–72 hours | |
| Yield | 65–78% |
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns and spiro-conjugation. Aromatic protons appear as multiplets (δ 6.8–7.8 ppm), with spiro-C resonance at ~55 ppm in ¹³C NMR .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 770.929 for [M+H]⁺) .
- UV-Vis/PL Spectroscopy : Identify π-π* transitions (λₐᵦₛ ~380 nm) and emission profiles (λₑₘ ~484 nm in THF) .
Advanced: How can researchers resolve contradictions in reported photoluminescence quantum yields (PLQY) across solvent systems?
Methodological Answer:
Discrepancies arise from:
- Solvent Polarity : Polar solvents (e.g., DCM) may induce aggregation-caused quenching (ACQ), reducing PLQY vs. non-polar solvents (toluene) .
- Instrument Calibration : Use standardized reference dyes (e.g., quinine sulfate) to normalize PLQY measurements .
- Concentration Effects : Dilute solutions (<1 µM) minimize intermolecular interactions for accurate intrinsic PLQY determination .
Q. Experimental Protocol :
Prepare solutions in degassed solvents.
Measure PLQY using integrating sphere with excitation at λₐᵦₛ.
Compare with computational predictions (TD-DFT) to validate trends .
Advanced: What experimental strategies elucidate charge transport mechanisms in organic electronic devices using this compound?
Methodological Answer:
- Field-Effect Transistor (FET) Fabrication : Measure hole mobility (µₕ) in thin-film devices. Annealing at 150°C improves crystallinity, enhancing µₕ to ~10⁻³ cm²/V·s .
- DFT Calculations : Model HOMO/LUMO levels (e.g., HOMO ≈ -5.3 eV) to predict charge injection barriers .
- Morphology Analysis : AFM/grazing-incidence XRD to correlate film structure with device performance .
Basic: What are the documented environmental stability profiles, and how should they influence handling protocols?
Methodological Answer:
- Light Sensitivity : Degrades under UV exposure; store in amber vials at -20°C .
- Moisture Stability : Hydrolysis-resistant but hygroscopic; use desiccants in storage .
- Waste Disposal : Incinerate via EPA guidelines due to aromatic amine content .
Advanced: How do phenyl substituent modifications impact thermal stability and glass transition temperature (Tg)?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Bulkier substituents (e.g., naphthyl vs. phenyl) increase decomposition temperature (Td >400°C) .
- Differential Scanning Calorimetry (DSC) : Electron-withdrawing groups (e.g., -CF₃) raise Tg (e.g., 180°C vs. 150°C for unmodified analogs) by restricting molecular motion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
